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Introduction

4-(1,3-Thiazol-4-yl)aniline is a heterocyclic aromatic amine containing a thiazole ring linked to
an aniline moiety. This structural motif is of significant interest in medicinal chemistry and drug
discovery due to the diverse biological activities exhibited by thiazole-containing compounds.
Thiazole derivatives have been reported to possess a range of pharmacological properties,
including but not limited to, antimicrobial, anti-inflammatory, and anticancer activities. Notably,
certain 2-anilino-4-(thiazol-5-yl)pyrimidine derivatives have been identified as potent inhibitors
of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle and are
important targets in oncology research.[1][2][3]

This technical guide provides a comprehensive overview of the known physicochemical
properties of 4-(1,3-Thiazol-4-yl)aniline. Due to the limited availability of experimental data for
this specific compound in publicly accessible literature, this guide also includes predicted
values and data from structurally similar compounds to provide a comparative framework.
Furthermore, detailed experimental protocols for the determination of key physicochemical
parameters are provided to facilitate further research and characterization of this compound.

Physicochemical Properties

The fundamental physicochemical properties of a compound are critical in drug discovery and
development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile,
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as well as its formulation characteristics.

General Properties

Property Value Source(s)
Chemical Name 4-(1,3-Thiazol-4-yl)aniline

CAS Number 60759-10-6 [4]
Molecular Formula CoHsN2S [4]
Molecular Weight 176.24 g/mol [4]
Physical Form Solid

Tabulated Physicochemical Data

Quantitative data for the specific compound 4-(1,3-Thiazol-4-yl)aniline is not readily available
in the cited literature. The following table presents a summary of available data, including
predicted values and experimental data for structurally related compounds to serve as an
estimation.
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3-(2-Methyl-

. . 3-(1,3-Thiazol- .
4-(1,3-Thiazol- 1,3-thiazol-4- . Aniline (Parent
Property . . 4-ylaniline .
4-yl)aniline yl)aniline Moiety)
(Analogue)
(Analogue)
Melting Point Data not Data not
) 102-106 _ -6
(°C) available available
N ) Data not )
Boiling Point (°C) ) 380.6 386.4 (Predicted) 184
available
Slightly soluble
- Data not Data not Data not
Water Solubility ] ) ] (~3.6 g/100 mL
available available available
at 20°C)
Data not 3.71+£0.10 Data not
pKa i ) . 4.6
available (Predicted) available
Data not Data not Data not
logP ) ) ] 0.9
available available available

Experimental Protocols

Standardized experimental protocols are essential for obtaining reliable and reproducible
physicochemical data. The following sections detail the methodologies for determining key
properties of 4-(1,3-Thiazol-4-yl)aniline.

Melting Point Determination

The melting point is a fundamental physical property used for identification and purity
assessment of a solid compound.

Methodology: Capillary Method

o Sample Preparation: The solid sample of 4-(1,3-Thiazol-4-yl)aniline is finely powdered and
dried.

o Capillary Loading: A small amount of the powdered sample is packed into a thin-walled
capillary tube, sealed at one end, to a height of 2-3 mm.
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Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a
calibrated thermometer.

Heating: The sample is heated at a steady and slow rate (e.g., 1-2 °C per minute) near the
expected melting point.

Observation: The temperature at which the first drop of liquid appears (onset of melting) and
the temperature at which the entire solid has melted (completion of melting) are recorded as
the melting range. A sharp melting range (typically < 1 °C) is indicative of a pure compound.

Solubility Determination

Aqueous solubility is a critical parameter that influences the bioavailability of a drug candidate.
Methodology: Shake-Flask Method

Sample Preparation: An excess amount of solid 4-(1,3-Thiazol-4-yl)aniline is added to a
known volume of purified water (or a relevant buffer system, e.g., phosphate-buffered saline
at pH 7.4) in a sealed container.

Equilibration: The mixture is agitated (e.g., using a shaker bath) at a constant temperature
for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the
undissolved solid from the saturated solution.

Quantification: An aliquot of the clear supernatant is carefully removed, diluted appropriately,
and the concentration of the dissolved compound is determined using a suitable analytical
technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Calculation: The solubility is expressed in units such as mg/mL or mol/L.

pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution and is
crucial for understanding the ionization state of a compound at different physiological pH
values.
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Methodology: Potentiometric Titration

o Sample Preparation: A precisely weighed amount of 4-(1,3-Thiazol-4-yl)aniline is dissolved
in a suitable solvent, typically a mixture of water and an organic co-solvent (e.g., methanol or
ethanol) if the compound has low water solubility.

« Titration Setup: The solution is placed in a thermostatted vessel equipped with a calibrated
pH electrode and a magnetic stirrer.

« Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCI) while
the pH is monitored continuously.

o Data Analysis: A titration curve of pH versus the volume of titrant added is plotted. The pKa is
determined from the pH at the half-equivalence point. For bases, this will be the pKa of the
conjugate acid.

logP Determination

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which
is a key determinant of its membrane permeability and interaction with biological targets.

Methodology: Shake-Flask Method

o Phase Preparation: n-Octanol and water (or a pH 7.4 buffer) are mutually saturated by
shaking them together for 24 hours, followed by separation of the two phases.

o Partitioning: A known amount of 4-(1,3-Thiazol-4-yl)aniline is dissolved in one of the phases
(typically the one in which it is more soluble). A known volume of this solution is then mixed
with a known volume of the other phase in a sealed container.

o Equilibration: The mixture is agitated until partitioning equilibrium is achieved (e.g., for
several hours).

e Phase Separation: The mixture is centrifuged to ensure complete separation of the octanol
and aqueous layers.

o Quantification: The concentration of the compound in each phase is determined using a
suitable analytical method like HPLC-UV.
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o Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the
compound in the octanol phase to its concentration in the agueous phase. The logP is the
base-10 logarithm of this value.

Synthesis and Potential Biological Activity
General Synthesis Workflow

The synthesis of 4-(1,3-thiazol-4-yl)aniline derivatives can be achieved through various
synthetic routes. A common approach involves the Hantzsch thiazole synthesis or related
cyclocondensation reactions. A generalized workflow is depicted below.

a-Haloketone Cyclocondensation
(e.g., 2-bromo-1-(4-nitrophenyl)ethan-1-one)

Thioamide
(e.g., Thioformamide)

e.g., SnCI2/HCl or H2/Pd-C

Reduction of Nitro GrouH-(l,S-Thiazol»4-yl)anilin9

»| 4-(4-Nitrophenyl)-1,3-thiazole

Click to download full resolution via product page

Caption: Generalized synthesis workflow for 4-(1,3-Thiazol-4-yl)aniline.

Potential Signaling Pathway Involvement

While specific signaling pathways for 4-(1,3-Thiazol-4-yl)aniline have not been elucidated in
the reviewed literature, the structural similarity to known cyclin-dependent kinase (CDK)
inhibitors suggests a potential mechanism of action involving the cell cycle regulatory
machinery. The following diagram illustrates a simplified, hypothetical signaling pathway where
a thiazole-containing compound inhibits CDK2.
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Inhibition by Thiazole Derivative
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Caption: Hypothetical inhibition of the Cyclin E/CDK2 pathway.

Conclusion

4-(1,3-Thiazol-4-yl)aniline represents a valuable scaffold for the development of novel
therapeutic agents. This technical guide has summarized the currently available
physicochemical information and provided standardized protocols for its further experimental
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characterization. The elucidation of precise experimental data for its melting point, solubility,
pKa, and logP is crucial for advancing its development. Furthermore, detailed biological studies
are required to identify its specific molecular targets and signaling pathways to fully understand
its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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